N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide
Description
This compound (CAS: 1282121-37-2) features a 1,3,4-thiadiazole core substituted with a cyclobutyl group at the 5-position and a 4-oxo-1,2,3-benzotriazin-3(4H)-yl moiety linked via a hexanamide chain. Its molecular formula is C₁₆H₁₆N₆O₂S (MW: 356.40 g/mol), with a Z-configuration at the thiadiazole-imine bond .
Properties
Molecular Formula |
C19H22N6O2S |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide |
InChI |
InChI=1S/C19H22N6O2S/c26-16(20-19-23-22-17(28-19)13-7-6-8-13)11-2-1-5-12-25-18(27)14-9-3-4-10-15(14)21-24-25/h3-4,9-10,13H,1-2,5-8,11-12H2,(H,20,23,26) |
InChI Key |
QHTYXAHEWWLXFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NN=C(S2)NC(=O)CCCCCN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring, the introduction of the cyclobutyl group, and the coupling with the benzotriazinone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Key considerations include the selection of cost-effective raw materials, efficient reaction conditions, and purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide has been explored for various scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its activity against specific diseases or conditions.
Industry: The compound may be used in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events. These interactions can modulate cellular functions, signaling pathways, or metabolic processes, resulting in the observed effects.
Comparison with Similar Compounds
Structural Features
Key Observations :
- The target compound’s cyclobutyl group is unique compared to phenyl (Compound 6) or methyl (MSO) substituents, which may influence steric interactions and metabolic stability.
- Benzotriazinone is shared with Azinphos-methyl but linked via a phosphorodithioate ester in the latter, explaining its insecticidal (vs. presumed therapeutic) activity .
Physicochemical Properties
Notes:
Biological Activity
N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide is a complex organic compound that belongs to the class of thiadiazoles and benzotriazines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H14N6O2S. The structure features a thiadiazole ring and a benzotriazine moiety, which are known for their pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C15H14N6O2S |
| Molecular Weight | 342.42 g/mol |
| CAS Number | 1282110-68-2 |
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and benzotriazine structures exhibit significant antimicrobial properties. For example:
- Study Findings : A study demonstrated that derivatives of thiadiazole showed potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Case Study : In vitro studies showed that this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis through the activation of caspase pathways .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are also noteworthy:
- Research Evidence : A study reported that the compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role in modulating immune responses .
The precise mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways critical for pathogen survival or tumor growth.
- Receptor Modulation : Interaction with cell surface receptors can alter signaling pathways related to inflammation and cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
